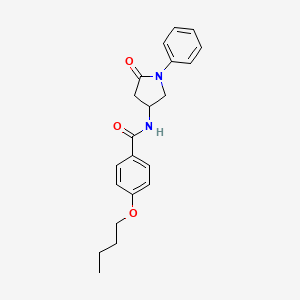
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is a chemical compound. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “this compound” comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the synthesis of libraries of novel synthetic analogs of biologically active molecules. It serves as a precursor for the development of compounds that can interact with biological targets, potentially leading to new therapeutic agents .
Pharmacology
Pharmacological studies involve the investigation of this compound’s interactions with various biological systems. It may be used to understand the pharmacokinetics and pharmacodynamics of new drug candidates that share a similar structure or functional groups .
Biochemistry
Biochemists may explore the role of this compound in enzyme inhibition or activation, which can provide insights into metabolic pathways or the development of enzyme-based assays for research and diagnostic purposes .
Materials Science
In materials science, the compound’s structural and physicochemical properties could be analyzed to develop new materials with specific characteristics, such as enhanced stability or targeted delivery systems for pharmaceutical applications .
Chemical Engineering
Chemical engineers might study the compound’s behavior in various processes, including its stability under different conditions and its scalability for industrial production. This can lead to optimized processes for the synthesis of related compounds .
Environmental Science
Environmental scientists could examine the compound’s breakdown products and their environmental impact. This includes assessing its biodegradability and potential toxicity to ecosystems .
Synthetic Organic Chemistry
This compound is a key intermediate in the synthesis of various functionalized heterocycles, which are crucial in the development of new organic synthesis methodologies .
Combinatorial Chemistry
In combinatorial chemistry, this compound can be used as a building block for the generation of large libraries of diverse molecules, which can be screened for a wide range of biological activities .
Mécanisme D'action
Target of Action
Similar compounds have been designed as potential inhibitors of succinate dehydrogenase (sdh) , an enzyme involved in the citric acid cycle and electron transport chain.
Mode of Action
If it acts similarly to related compounds, it may interact with its target enzyme through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the enzyme’s activity, altering cellular metabolism.
Propriétés
IUPAC Name |
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-16(10-12-19)21(25)22-17-14-20(24)23(15-17)18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKSJZZWVGYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

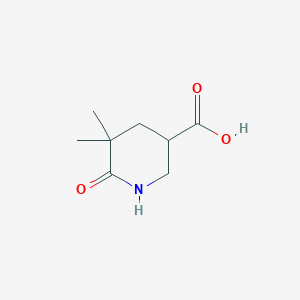
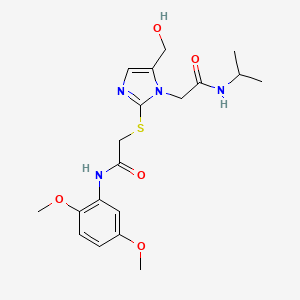

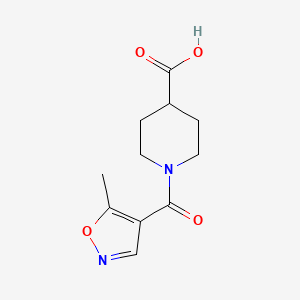

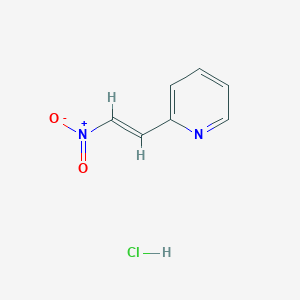

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)
![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)
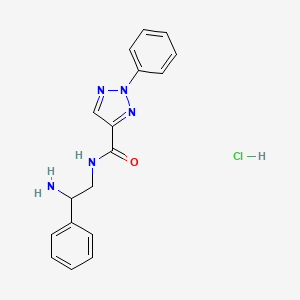

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)